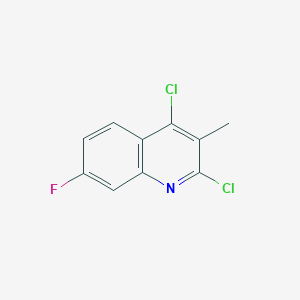
2,4-Dichloro-7-fluoro-3-methylquinoline
Übersicht
Beschreibung
2,4-Dichloro-7-fluoro-3-methylquinoline is a useful research compound. Its molecular formula is C10H6Cl2FN and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dichloro-7-fluoro-3-methylquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of two chlorine atoms and one fluorine atom, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 212.08 g/mol.
The specific halogenation pattern of this compound enhances its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in antimicrobial and anticancer applications.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
- Anticancer Properties : Studies have demonstrated cytotoxic effects against human cancer cell lines. For example, derivatives of quinoline compounds have been reported to exert significant toxicity against colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .
- Multi-target Activity : The compound's structural features allow it to act on multiple biological pathways, making it an interesting candidate for multi-target drug design aimed at complex diseases like cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals insights into its SAR:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chloro-7-fluoro-3-methylquinoline | Contains one chlorine atom | May exhibit different biological activity |
| 2,4-Dichloro-3-methylquinoline | Lacks fluorine at position 7 | Different reactivity profile |
| 2-Fluoro-7-chloroquinoline | Contains only one chlorine atom | Variations in biological activity |
| 2-Chloroquinoline | No additional halogens | Simplest structure among similar compounds |
The unique halogenation pattern of this compound differentiates it from these analogs, enhancing its specific biological properties.
Case Studies
- Anticancer Efficacy : A study highlighted the cytotoxic effects of quinoline derivatives on various cancer cell lines. The derivatives exhibited potent activity comparable to established chemotherapeutics, suggesting that modifications to the quinoline scaffold can yield effective anticancer agents .
- Antimicrobial Studies : Research into the antimicrobial properties of quinolines has shown that compounds with similar structures can inhibit bacterial growth effectively. The specific interactions between the compound and bacterial enzymes are critical for its antimicrobial efficacy.
Eigenschaften
IUPAC Name |
2,4-dichloro-7-fluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-3-2-6(13)4-8(7)14-10(5)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQABZORGNIRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)F)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















